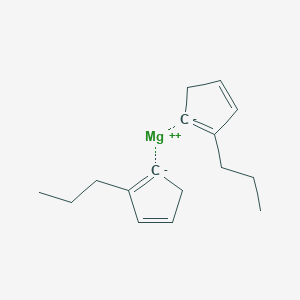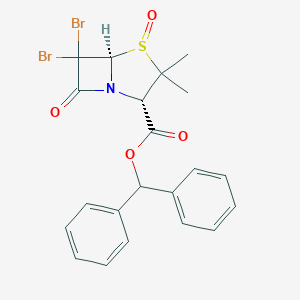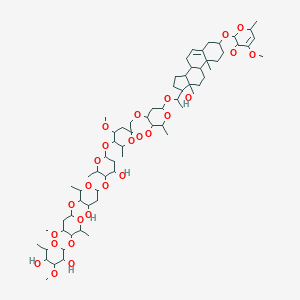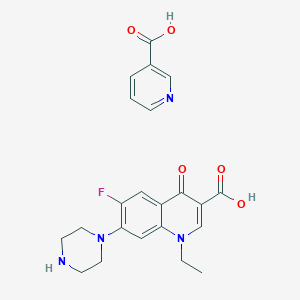
2-(2,3-Butadien-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Butadien-2-yl)pyridine, also known as Hantzsch ester or pyridine-2,6-dicarboxylate, is a heterocyclic compound with the chemical formula C10H7NO2. It is a colorless to yellow liquid with a fruity odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(2,3-Butadien-2-yl)pyridine is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophilic amino acid residues in proteins. This reaction can lead to the inhibition of enzymatic activity or the formation of covalent adducts, which can alter protein function.
Biochemical and Physiological Effects:
2-(2,3-Butadien-2-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,3-Butadien-2-yl)pyridine in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, and it has been shown to have a wide range of biological activities. However, one of the main limitations of using 2-(2,3-Butadien-2-yl)pyridine is its reactivity. It can react with various nucleophiles, including water and other biological molecules, which can limit its usefulness in some experimental settings.
Orientations Futures
There are several future directions for the research and development of 2-(2,3-Butadien-2-yl)pyridine. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new analytical methods for the detection and quantification of 2-(2,3-Butadien-2-yl)pyridine and its adducts in biological samples could provide valuable information for understanding its mechanism of action and biological effects.
Méthodes De Synthèse
The synthesis of 2-(2,3-Butadien-2-yl)pyridine involves the condensation of ethyl acetoacetate, formaldehyde, and pyridine under basic conditions. The reaction proceeds through a Michael addition followed by a cyclization reaction to form the final product. This synthesis method is commonly used in research laboratories and has been optimized for high yields and purity.
Applications De Recherche Scientifique
2-(2,3-Butadien-2-yl)pyridine has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. It has also been used in the development of new drugs and therapeutic agents for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
InChI |
InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPLRIMNUPZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Butadien-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)

![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)



![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)




